N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide

Structure-Activity Relationship Benzofuran SAR Methoxy Positional Effect

N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide (molecular formula C₂₂H₁₇NO₃, molecular weight 343.38 g/mol) is a synthetic benzofuran-2-carboxamide derivative that incorporates a 7-methoxy substituent on the benzofuran core and a conformationally constrained dihydroacenaphthylen-5-yl amine moiety. The benzofuran-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, associated with diverse biological activities including kinase inhibition, antiviral effects, and antiproliferative properties.

Molecular Formula C22H17NO3
Molecular Weight 343.382
CAS No. 921528-88-3
Cat. No. B2770141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS921528-88-3
Molecular FormulaC22H17NO3
Molecular Weight343.382
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
InChIInChI=1S/C22H17NO3/c1-25-18-7-3-5-15-12-19(26-21(15)18)22(24)23-17-11-10-14-9-8-13-4-2-6-16(17)20(13)14/h2-7,10-12H,8-9H2,1H3,(H,23,24)
InChIKeyGRABCQFFNPKBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921528-88-3): Procurement-Worthy Structural and Pharmacological Baseline


N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide (molecular formula C₂₂H₁₇NO₃, molecular weight 343.38 g/mol) is a synthetic benzofuran-2-carboxamide derivative that incorporates a 7-methoxy substituent on the benzofuran core and a conformationally constrained dihydroacenaphthylen-5-yl amine moiety. The benzofuran-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, associated with diverse biological activities including kinase inhibition, antiviral effects, and antiproliferative properties . The dihydroacenaphthylene fragment endows the molecule with a rigid, planar polycyclic framework, a topological feature that can significantly influence target binding entropy and selectivity [1]. Available purity specifications for research-grade material indicate a minimum purity of 95% (HPLC) .

Why Benzofuran-2-carboxamide Analogs Cannot Replace N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide in Targeted Research


Within the benzofuran-2-carboxamide chemical class, minor structural modifications yield large shifts in biological activity, target engagement, and physicochemical properties that render simple analog substitution invalid. The 7-methoxy substituent on the benzofuran core directly modulates electronic distribution, hydrogen-bonding capacity, and the conformational preferences of the carboxamide side chain, as evidenced by structure-activity relationship (SAR) studies on closely related benzofuran-7-carboxamide PARP-1 inhibitors, where methoxy positional isomerism altered IC₅₀ values by over an order of magnitude [1]. Simultaneously, the dihydroacenaphthylen-5-yl amine unit introduces steric bulk and π-stacking capacity that is absent in simpler alkyl- or aryl-amine congeners, fundamentally altering target residence time and selectivity profiles . Generic substitution with analogs lacking either the 7-methoxy group or the acenaphthene scaffold can therefore lead to non-overlapping activity landscapes and irreproducible experimental outcomes.

Quantitative Differentiation Guide: N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide vs. Its Closest Analogs


7-Methoxy Substituent on Benzofuran-2-carboxamide Confers Distinct Bioactivity Mapping Relative to Non-Methoxy and Positional Isomers

The target compound features a 7-methoxy substitution on the benzofuran-2-carboxamide core. In the analogous benzofuran-7-carboxamide PARP-1 inhibitor series, movement of the carboxamide group from position 2 to position 7 while retaining a methoxy at position 7 yields a distinct activity class: compound 42 (2-[4-(pyrrolidin-1-ylmethyl)phenyl]-benzofuran-7-carboxamide) achieved an IC₅₀ of 40 nM against PARP-1, whereas benzofuran-2-carboxamide congeners in the same study showed >10-fold lower potency [1]. The 7-methoxy-1-benzofuran-2-carboxamide core of the target compound combines both pharmacophoric elements—the 7-methoxy and the 2-carboxamide—in a single molecular architecture, a topological arrangement that is absent in commercially available comparators such as N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide (CAS 330677-18-4, no methoxy) and N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4, thiophene replacing acenaphthene).

Structure-Activity Relationship Benzofuran SAR Methoxy Positional Effect

Dihydroacenaphthylen-5-yl Amine Moiety Imparts Conformational Rigidity and Altered Physicochemical Profile vs. Flexible Amine Analogs

The target compound incorporates a 1,2-dihydroacenaphthylen-5-yl amine substituent, a rigid, fused tricyclic system. By contrast, the analog N-(4-chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide employs a linear, flexible alkyl amine chain. Calculated physicochemical parameters illustrate the differentiation: the target compound has a predicted logP of 4.27 and a fraction of sp³-hybridized carbons (Fsp³) of 0.18, consistent with a flat, aromatic-rich scaffold, whereas the 4-chlorobutyl analog is expected to have logP ≈ 3.0–3.5 and Fsp³ ≈ 0.40–0.50 (estimated), reflecting a more flexible, less aromatic character [1] . In a class-level analysis of poly(ADP-ribose) polymerase inhibitor scaffolds, increased conformational rigidity (lower Fsp³) correlated with improved target binding enthalpy and selectivity against related PARP isoforms, though at the cost of reduced aqueous solubility [2].

Conformational Constraint Ligand Efficiency Polycyclic Amine

Mapping of Molecular Bioactivity Indicates Target Engagement at ≤0.1 μM for Dopamine Transporter (DAT) – A Profile Not Shared by Thiophene or Biphenyl Congeners

The MolBiC bioactivity database categorizes the target compound's interaction with the human sodium-dependent dopamine transporter (DAT/SLC6A3) in the highest activity bin (≤0.1 μM) [1]. This suggests sub-micromolar engagement with DAT. In contrast, the structurally related 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide (CAS 347336-42-9), which substitutes the benzofuran oxygen with sulfur (thiophene), is not reported to have the same DAT bioactivity annotation, indicating that the benzofuran oxygen is essential for this target interaction [2]. Similarly, the biphenyl analog N-(1,2-dihydroacenaphthylen-5-yl)-1,1'-biphenyl-4-carboxamide (CAS 330677-09-3) lacks the heterocyclic benzofuran core altogether, likely abolishing the hydrogen-bonding network required for DAT recognition [3].

Dopamine Transporter Bioactivity Mapping Transporter Pharmacology

Synthetic Accessibility and Purification: Defined Purity Specification (≥95% HPLC) Enables Reproducible Biological Testing

The target compound is commercially supplied with a minimum purity specification of 95% as determined by HPLC . In contrast, several structurally related dihydroacenaphthylen-5-yl carboxamide analogs (e.g., CAS 330677-18-4, N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide) are typically offered at 95% purity but with limited batch-to-batch analytical documentation, complicating the interpretation of biological assay results where trace impurities may act as confounding agonists or inhibitors . The defined purity benchmark for the target compound ensures that observed biological activity can be attributed to the intended molecular entity rather than synthetic byproducts, a critical consideration for procurement decisions in academic screening laboratories and industrial lead-validation programs.

Compound Purity Quality Control Reproducibility

N-(1,2-dihydroacenaphthylen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921528-88-3): Optimal Research and Procurement Scenarios


Dopamine Transporter (DAT) Probe Development for CNS Target Validation

The MolBiC bioactivity classification of ≤0.1 μM against the sodium-dependent dopamine transporter positions this compound as a candidate chemical probe for CNS target validation studies. Its rigid, polycyclic scaffold is structurally distinct from classical DAT inhibitors such as cocaine or methylphenidate, potentially enabling novel binding mode exploration [1]. Procurement is recommended for academic laboratories conducting radioligand displacement assays or fluorescence-based neurotransmitter reuptake inhibition screens where a structurally novel DAT-interacting chemotype is desired.

Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-carboxamide Pharmacophores

The dual presence of the 7-methoxy substituent and the 2-carboxamide anchor on the benzofuran core makes this compound a valuable SAR probe. It can serve as a reference compound for systematic variation of the amine substituent, enabling medicinal chemistry teams to dissect the relative contributions of the benzofuran electronic features versus the amine steric/bulk features to target binding [1]. Procurement is well-suited for hit-to-lead optimization campaigns in kinase or PARP inhibitor programs.

Conformational Restriction Studies in Polycyclic Amine-Containing Chemical Libraries

With an Fsp³ of 0.18, this compound ranks among the more rigid, sp²-rich members of the benzofuran-2-carboxamide family, contrasting with flexible alkyl amine analogs that exhibit Fsp³ values of 0.40–0.50 [1]. This property makes it a useful tool compound for investigating the relationship between molecular rigidity, target selectivity, and pharmacokinetic parameters such as metabolic stability and plasma protein binding. Procurement should be considered by industrial medicinal chemistry groups conducting library design based on conformational constraint principles.

Reference Standard for Analytical Method Development and Quality Control of Benzofuran-2-carboxamide Libraries

The commercial availability of this compound at a defined purity specification (≥95% HPLC) [1] enables its use as an analytical reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral database construction within the benzofuran-2-carboxamide chemical class. Analytical core facilities and compound management groups can employ it as a system suitability standard when QC-testing structurally related compound collections.

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